9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine
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Overview
Description
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine is a complex organic compound that features a purine base modified with a methyl group and a pyridinyltriazolylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine typically involves multiple steps, starting with the preparation of the purine base. The purine base is then methylated at the 9-position using methyl iodide in the presence of a base such as potassium carbonate. The next step involves the formation of the pyridinyltriazolylmethyl substituent through a click chemistry reaction, where an azide and an alkyne are reacted in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety are particularly important for binding interactions, as they can form hydrogen bonds and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine
- N-Methyl-1-(pyridin-4-yl)methanamine
Uniqueness
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine is unique due to its combination of a purine base with a pyridinyltriazolylmethyl substituent. This structure provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above .
Properties
IUPAC Name |
9-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9/c1-22-9-19-12-13(17-8-18-14(12)22)16-6-10-7-23(21-20-10)11-2-4-15-5-3-11/h2-5,7-9H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHOAFKUKFDMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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